4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boron-containing organic molecule that has been the subject of various studies due to its potential applications in organic synthesis and material science. The presence of the dioxaborolane moiety makes it a valuable compound for borylation reactions, which are crucial in the formation of carbon-boron bonds, an essential step in the synthesis of various organic compounds including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure Studies : Research has been conducted on the synthesis and structural analysis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. These studies involve characterizing the structure through various spectroscopic techniques like FT-IR, NMR, and MS, and confirming the structures using X-ray diffraction. Density Functional Theory (DFT) calculations have also been employed for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021); (Liao et al., 2022); (Huang et al., 2021).
Advanced Material Synthesis
- Creation of Advanced Materials : The compound has been used in the synthesis of materials with specific properties, such as forming borylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole for the synthesis of high-performance semiconducting polymers (Kawashima et al., 2013). This showcases its role in developing new materials with potential applications in electronics and other fields.
Analytical Chemistry Applications
- Applications in Analytical Chemistry : The derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been studied for their use in analytical chemistry. For example, research has been conducted on Schiff Base Substituent-Triggered Deboration Reactions for the detection of hydrogen peroxide vapor, demonstrating the compound's utility in sensitive detection methodologies (Fu et al., 2016).
Medical Research Applications
- Medical Research : In the field of medical research, boronated phosphonium salts containing derivatives of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been synthesized and investigated for their cytotoxicities and cellular uptake. Such compounds are relevant for potential applications in cancer therapy and diagnostics (Morrison et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICZJRAGTCRORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370404 | |
Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
CAS RN |
269409-70-3 | |
Record name | 4-Hydroxyphenylboronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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